Cas no 565166-69-0 (Methyl 2-(4-Amino-3-benzyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)acetate)

Methyl 2-(4-Amino-3-benzyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)acetate Chemical and Physical Properties
Names and Identifiers
-
- <br>(4-Amino-3-benzyl-2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-yl)-acetic acid meth yl ester
- SR-01000040095
- AKOS034463886
- (4-Amino-3-benzyl-2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-yl)-acetic acid methyl ester
- EN300-02942
- QXA16669
- G35320
- Z56891349
- methyl 2-(4-amino-3-benzyl-2,6-dioxopyrimidin-1-yl)acetate
- methyl 2-(4-amino-3-benzyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)acetate
- methyl2-(4-amino-3-benzyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)acetate
- CS-0219057
- 565166-69-0
- SR-01000040095-1
- HMS1722D05
- Methyl 4-amino-3,6-dihydro-2,6-dioxo-3-(phenylmethyl)-1(2H)-pyrimidineacetate
- Methyl 2-(4-Amino-3-benzyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)acetate
-
- Inchi: InChI=1S/C14H15N3O4/c1-21-13(19)9-17-12(18)7-11(15)16(14(17)20)8-10-5-3-2-4-6-10/h2-7H,8-9,15H2,1H3
- InChI Key: WZXSDTZHRVOUCG-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 289.10625597Da
- Monoisotopic Mass: 289.10625597Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 469
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 92.9Ų
- XLogP3: 0.3
Methyl 2-(4-Amino-3-benzyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M289858-100mg |
Methyl 2-(4-Amino-3-benzyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)acetate |
565166-69-0 | 100mg |
$ 95.00 | 2022-06-04 | ||
TRC | M289858-50mg |
Methyl 2-(4-Amino-3-benzyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)acetate |
565166-69-0 | 50mg |
$ 50.00 | 2022-06-04 | ||
Aaron | AR019HYC-50mg |
methyl 2-(4-amino-3-benzyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)acetate |
565166-69-0 | 95% | 50mg |
$83.00 | 2025-02-10 | |
Aaron | AR019HYC-2.5g |
methyl 2-(4-amino-3-benzyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)acetate |
565166-69-0 | 95% | 2.5g |
$717.00 | 2025-02-10 | |
Aaron | AR019HYC-5g |
methyl 2-(4-amino-3-benzyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)acetate |
565166-69-0 | 95% | 5g |
$1047.00 | 2025-02-10 | |
1PlusChem | 1P019HQ0-1g |
methyl 2-(4-amino-3-benzyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)acetate |
565166-69-0 | 95% | 1g |
$368.00 | 2023-12-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1289727-10g |
Methyl 4-amino-3,6-dihydro-2,6-dioxo-3-(phenylmethyl)-1(2H)-pyrimidineacetate |
565166-69-0 | 95% | 10g |
¥29721.00 | 2024-05-08 | |
Aaron | AR019HYC-100mg |
methyl 2-(4-amino-3-benzyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)acetate |
565166-69-0 | 95% | 100mg |
$116.00 | 2025-02-10 | |
A2B Chem LLC | AV21688-100mg |
methyl 2-(4-amino-3-benzyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)acetate |
565166-69-0 | 95% | 100mg |
$105.00 | 2024-04-19 | |
A2B Chem LLC | AV21688-50mg |
methyl 2-(4-amino-3-benzyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)acetate |
565166-69-0 | 95% | 50mg |
$80.00 | 2024-04-19 |
Methyl 2-(4-Amino-3-benzyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)acetate Related Literature
-
Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
-
Yifan Zhao,Yin Lian,Huifeng Tan Phys. Chem. Chem. Phys., 2019,21, 11748-11754
-
Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
-
Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
Additional information on Methyl 2-(4-Amino-3-benzyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)acetate
Methyl 2-(4-Amino-3-benzyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)acetate (CAS No. 565166-69-0): A Comprehensive Overview in Modern Chemical Biology and Medicinal Chemistry
Methyl 2-(4-amino-3-benzyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)acetate, identified by its CAS number 565166-69-0, represents a significant compound in the realm of chemical biology and medicinal chemistry. This compound has garnered considerable attention due to its structural complexity and its potential applications in the development of novel therapeutic agents. The intricate framework of this molecule, characterized by a pyrimidine core and various functional groups, positions it as a promising candidate for further exploration in drug discovery and molecular research.
The structural motif of Methyl 2-(4-amino-3-benzyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)acetate is rich in biological relevance. The presence of a pyrimidine ring is particularly noteworthy, as pyrimidines are fundamental components of nucleic acids and play crucial roles in numerous biological processes. Specifically, the 4-amino group and the 3-benzyl substituent contribute to the molecule's reactivity and potential interactions with biological targets. The dioxo group at the 2-position introduces a level of electronic complexity that can influence the compound's pharmacokinetic properties.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various enzymes and receptors involved in disease pathways. Methyl 2-(4-amino-3-benzyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)acetate has been investigated for its potential as an inhibitor of enzymes such as kinases and proteases. These enzymes are often implicated in cancer progression, inflammation, and other chronic diseases. The compound's ability to modulate enzymatic activity makes it a valuable scaffold for structure-based drug design.
One of the most compelling aspects of Methyl 2-(4-amino-3-benzyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)acetate is its versatility in medicinal chemistry applications. Researchers have leveraged its core structure to develop derivatives with enhanced biological activity and improved pharmacological profiles. For instance, modifications to the benzyl group or the amino group have been explored to optimize binding affinity and selectivity. Such derivatization efforts are critical in the pursuit of drug candidates that exhibit minimal off-target effects.
The compound's dioxo group also presents opportunities for further functionalization. This moiety can participate in hydrogen bonding interactions with biological targets, which is a key factor in determining binding affinity. Additionally, the dioxo group can be modified to introduce additional polar or charged functionalities, thereby expanding the range of possible interactions with biological systems. These features make Methyl 2-(4-amino-3-benzyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)acetate a versatile tool for medicinal chemists seeking to develop novel therapeutic agents.
Recent advancements in computational chemistry have further enhanced the utility of Methyl 2-(4-amino-3-benzyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)acetate in drug discovery. Molecular docking studies have been employed to predict how this compound interacts with various biological targets. These studies provide insights into potential binding modes and can guide the design of more effective derivatives. Furthermore, computational methods have been used to predict pharmacokinetic properties such as solubility and metabolic stability, which are critical factors in determining drug efficacy.
In vitro studies have demonstrated the potential of Methyl 2-(4-amino-3-benzyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin -1 - yl) acetate as an inhibitor of several key enzymes involved in disease pathways. For example,researchers have shown that derivatives of this compound can inhibit kinases that are overexpressed in cancer cells,potentially leading to novel anti-cancer therapies。Additionally,the compound has been investigated for its ability to modulate inflammatory pathways,suggesting its potential use in treating chronic inflammatory diseases。
The synthesis of Methyl 2-(4-amino - 3 - benzyl - 2,6 - dioxo - 1,2,3,6 - tetrahydropyrimidin - 1 - yl ) acetate involves multi-step organic reactions that showcase the ingenuity of synthetic chemists。The process typically begins with the formation of a pyrimidine core,which is then functionalized with various groups to achieve the desired structure。Recent advances in synthetic methodologies have made it possible to produce this compound more efficiently and on larger scales,facilitating further research and development。
The future prospects for Methyl 2-(4-amino - 3 - benzyl - 2,6 - dioxo - 1,2,3,6 - tetrahydropyrimidin - 1 - yl ) acetate are promising。As our understanding of disease mechanisms continues to evolve,so too will our ability to design molecules that target these pathways effectively。The compound's unique structural features make it a valuable scaffold for developing new therapeutic agents,and ongoing research is likely to uncover additional applications for this versatile molecule。
565166-69-0 (Methyl 2-(4-Amino-3-benzyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)acetate) Related Products
- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)
- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)
- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)
- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)
- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)
- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)
- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)
- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)
- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)
- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)




